molecular formula C7H13ClN2O B7986561 2-Chloro-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide

2-Chloro-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide

Cat. No.: B7986561
M. Wt: 176.64 g/mol
InChI Key: BHOYQUAPSIVNDH-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a chloro group, a pyrrolidine ring, and an acetamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide typically involves the reaction of 2-chloroacetyl chloride with ®-1-methylpyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. This compound may also inhibit certain enzymes by binding to their active sites, thereby disrupting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide is unique due to its specific structural features, such as the presence of a pyrrolidine ring and a chiral center, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-[(3R)-1-methylpyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClN2O/c1-10-3-2-6(5-10)9-7(11)4-8/h6H,2-5H2,1H3,(H,9,11)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOYQUAPSIVNDH-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H](C1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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